molecular formula C14H9F2N3S B2670288 5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1251599-64-0

5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2670288
CAS No.: 1251599-64-0
M. Wt: 289.3
InChI Key: ILBONNSYQGMJDF-UHFFFAOYSA-N
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Description

5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of fluorinated heterocycles. This compound is characterized by the presence of a fluorine atom on both the pyridine and phenyl rings, as well as a thiazole ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 4-(4-fluorophenyl)-1,3-thiazole.

    Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing a fluorine atom at the 5-position. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reaction: The final step involves coupling the fluorinated pyridine with the thiazole derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Fluorination: Reagents like Selectfluor are used for introducing fluorine atoms.

    Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like potassium carbonate, are used in cross-coupling reactions.

    Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used as a tool compound to study the effects of fluorinated heterocycles on biological systems.

    Material Science: The compound’s stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Similar structure but with a different fluorination pattern.

    5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Chlorine atoms instead of fluorine, affecting its reactivity and biological activity.

    5-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Methyl group instead of fluorine on the phenyl ring, altering its properties.

Uniqueness

The unique combination of fluorine atoms and the thiazole ring in 5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine imparts distinct electronic and steric properties, enhancing its biological activity and stability compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)12-8-20-14(18-12)19-13-6-5-11(16)7-17-13/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBONNSYQGMJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=NC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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